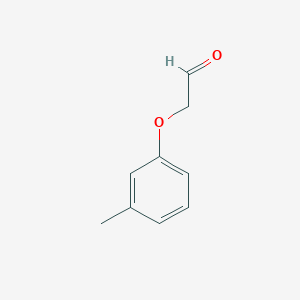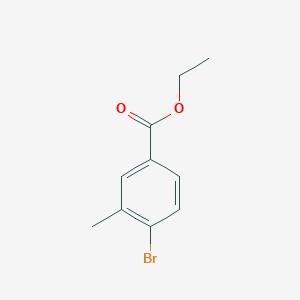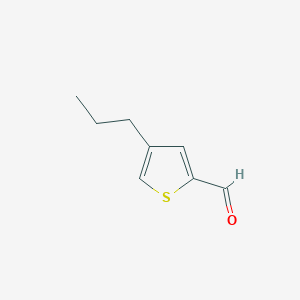
4-Propylthiophene-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Propylthiophene-2-carbaldehyde is a chemical compound that belongs to the class of thiophene derivatives. It is widely used in the field of organic synthesis and has gained significant attention due to its unique properties.
Aplicaciones Científicas De Investigación
4-Propylthiophene-2-carbaldehyde has several scientific research applications. It is commonly used in the synthesis of organic compounds, and it has been found to be an effective precursor for the synthesis of various drugs and bioactive molecules. Additionally, it has been used in the field of material science to develop new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-Propylthiophene-2-carbaldehyde is not fully understood. However, it is believed to act as an oxidizing agent and a reducing agent in various chemical reactions. It has been shown to undergo oxidation and reduction reactions with various substrates, leading to the formation of new compounds.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4-Propylthiophene-2-carbaldehyde are not well studied. However, it has been found to exhibit antimicrobial and antifungal activities. Additionally, it has been shown to have antioxidant properties, which may be useful in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Propylthiophene-2-carbaldehyde in lab experiments is its high reactivity and versatility. It can be used as a precursor for the synthesis of various compounds, and it can undergo a wide range of chemical reactions. However, one of the limitations of using 4-Propylthiophene-2-carbaldehyde is its toxicity. It can be toxic to living organisms and may require special handling and disposal procedures.
Direcciones Futuras
There are several future directions for the research and development of 4-Propylthiophene-2-carbaldehyde. One potential direction is the synthesis of new compounds using 4-Propylthiophene-2-carbaldehyde as a precursor. Additionally, further studies are needed to understand the mechanism of action and the biochemical and physiological effects of 4-Propylthiophene-2-carbaldehyde. Finally, the development of new methods for the synthesis of 4-Propylthiophene-2-carbaldehyde may lead to more efficient and cost-effective production methods.
Métodos De Síntesis
The synthesis of 4-Propylthiophene-2-carbaldehyde can be achieved through several methods. One of the most common methods is the reaction of 4-Propylthiophenol with an oxidizing agent such as chromic acid or potassium permanganate. The reaction takes place in the presence of a catalyst such as sulfuric acid or acetic acid, and the resulting product is 4-Propylthiophene-2-carbaldehyde.
Propiedades
Número CAS |
163461-00-5 |
|---|---|
Nombre del producto |
4-Propylthiophene-2-carbaldehyde |
Fórmula molecular |
C8H10OS |
Peso molecular |
154.23 g/mol |
Nombre IUPAC |
4-propylthiophene-2-carbaldehyde |
InChI |
InChI=1S/C8H10OS/c1-2-3-7-4-8(5-9)10-6-7/h4-6H,2-3H2,1H3 |
Clave InChI |
YDIKORAONFLLOF-UHFFFAOYSA-N |
SMILES |
CCCC1=CSC(=C1)C=O |
SMILES canónico |
CCCC1=CSC(=C1)C=O |
Sinónimos |
2-Thiophenecarboxaldehyde, 4-propyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



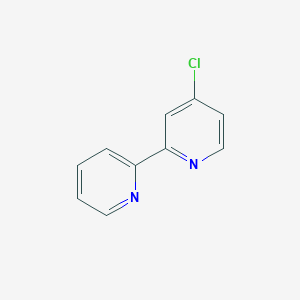
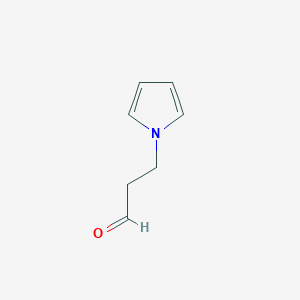
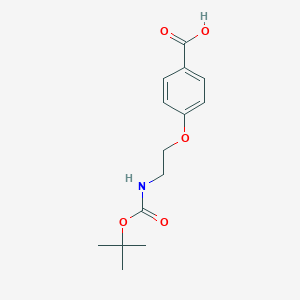
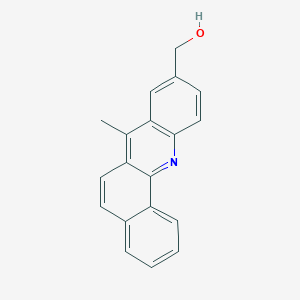

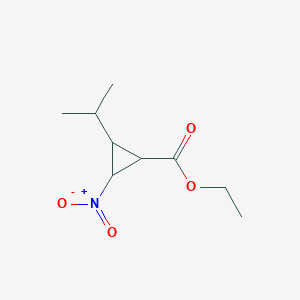
![4-(2-methoxyphenyl)-N-[3-[[4-(2-methoxyphenyl)piperazine-1-carbonyl]amino]-4-methylphenyl]piperazine-1-carboxamide](/img/structure/B64614.png)
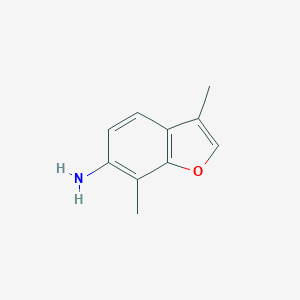
![8-Amino-5-methyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B64623.png)
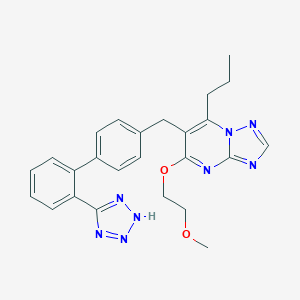
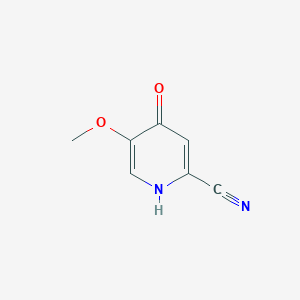
![1,3-Diisopropylbicyclo[1.1.0]butan-2-one](/img/structure/B64630.png)
